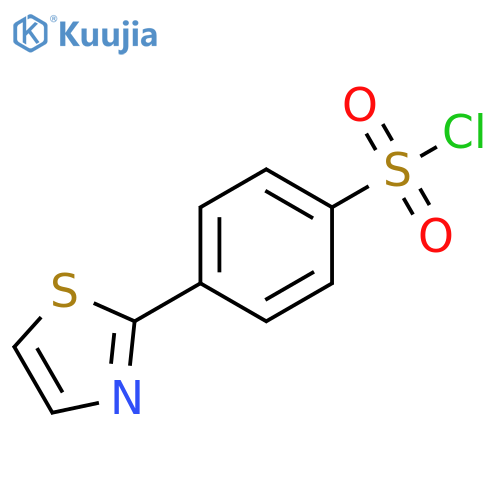

Cas no 1099660-64-6 (4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE)

1099660-64-6 structure

商品名:4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE

CAS番号:1099660-64-6

MF:C9H6ClNO2S2

メガワット:259.732438564301

MDL:MFCD11650654

CID:5215301

4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonyl chloride, 4-(2-thiazolyl)-

- 4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE

-

- MDL: MFCD11650654

- インチ: 1S/C9H6ClNO2S2/c10-15(12,13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H

- InChIKey: IRQNEXIHOIGLOJ-UHFFFAOYSA-N

- ほほえんだ: C1(S(Cl)(=O)=O)=CC=C(C2=NC=CS2)C=C1

4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581069-250mg |

4-(Thiazol-2-yl)benzenesulfonyl chloride |

1099660-64-6 | 98% | 250mg |

¥8794.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1581069-1g |

4-(Thiazol-2-yl)benzenesulfonyl chloride |

1099660-64-6 | 98% | 1g |

¥25666.00 | 2024-08-09 | |

| AstaTech | W16295-0.25/G |

4-(THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |

1099660-64-6 | 95% | 0.25g |

$920 | 2023-09-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00843106-100mg |

4-(THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |

1099660-64-6 | 95% | 100mg |

¥3515.0 | 2023-03-01 | |

| Ambeed | A835696-250mg |

4-(THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |

1099660-64-6 | 95% | 250mg |

$910.0 | 2023-03-02 | |

| Enamine | EN300-271964-0.5g |

4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |

1099660-64-6 | 95% | 0.5g |

$520.0 | 2023-09-10 | |

| Enamine | EN300-271964-5g |

4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |

1099660-64-6 | 95% | 5g |

$1572.0 | 2023-09-10 | |

| Enamine | EN300-271964-1g |

4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |

1099660-64-6 | 95% | 1g |

$541.0 | 2023-09-10 | |

| Enamine | EN300-271964-0.1g |

4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |

1099660-64-6 | 95% | 0.1g |

$476.0 | 2023-09-10 | |

| Enamine | EN300-271964-5.0g |

4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE |

1099660-64-6 | 95% | 5.0g |

$1572.0 | 2023-02-28 |

4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE 関連文献

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

Jin Xu,Bingying Jiang,Jiao Su,Yun Xiang,Ruo Yuan,Yaqin Chai Chem. Commun., 2012,48, 3309-3311

1099660-64-6 (4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE) 関連製品

- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 57707-64-9(2-azidoacetonitrile)

- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1403338-38-4(2-(bromomethyl)-5-ethyl-1,3,4-Oxadiazole)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1099660-64-6)4-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONYL CHLORIDE

清らかである:99%

はかる:1g

価格 ($):2279.0